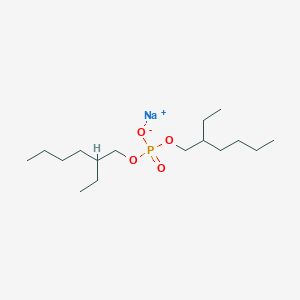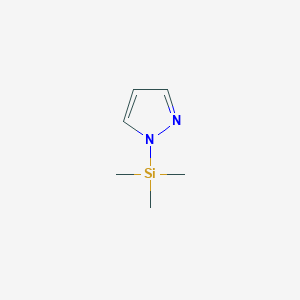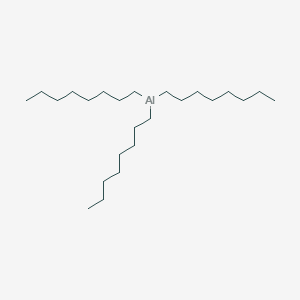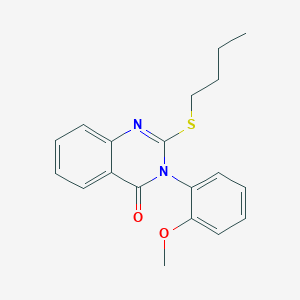
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the quinazoline family. It has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one may act through multiple pathways to exert its therapeutic effects. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the activity of several enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and inhibit the expression of various oncogenes.
Biochemische Und Physiologische Effekte
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its high potency. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have potent anticancer, anti-inflammatory, and antiviral properties at low concentrations. Another advantage of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is its relatively low toxicity. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have low toxicity in animal models. However, one of the limitations of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its poor solubility in water. This can make it difficult to administer 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. One direction is to investigate the potential therapeutic applications of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in more detail to identify new targets for drug development. Additionally, future research could focus on developing new formulations of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one to improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in human clinical trials.
Conclusion:
In conclusion, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of several viruses. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves the reaction of 2-methoxybenzaldehyde with butylthiol in the presence of a base to form 2-(butylthio)benzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. The overall synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the replication of several viruses, including HIV-1, hepatitis B virus, and herpes simplex virus.
Eigenschaften
CAS-Nummer |
1045-79-0 |
|---|---|
Produktname |
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one |
Molekularformel |
C19H20N2O2S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Kanonische SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



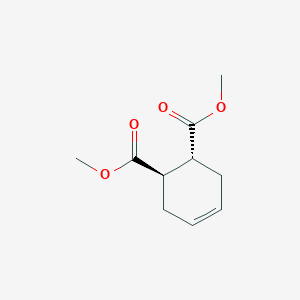
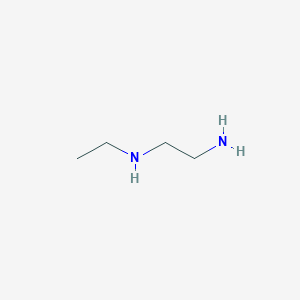
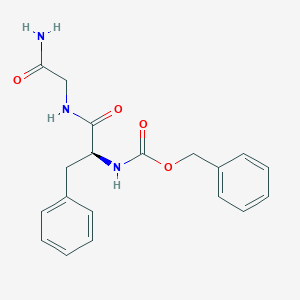
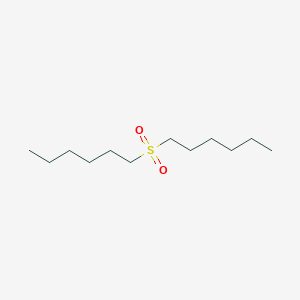
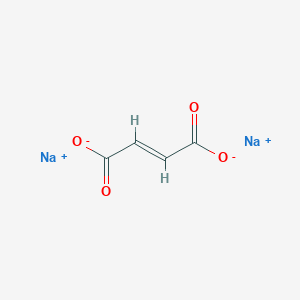
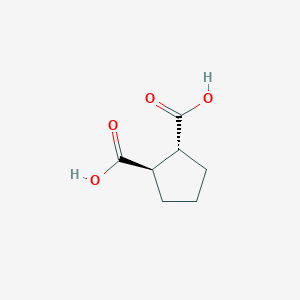
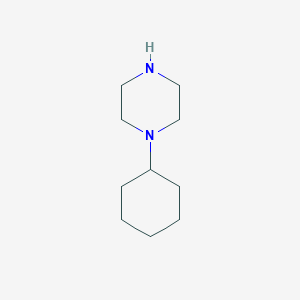
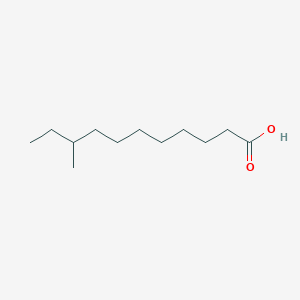
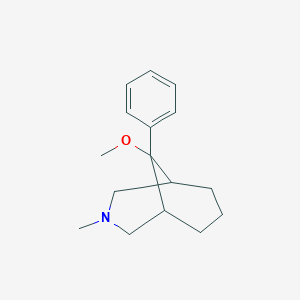
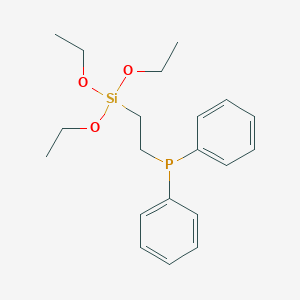
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
